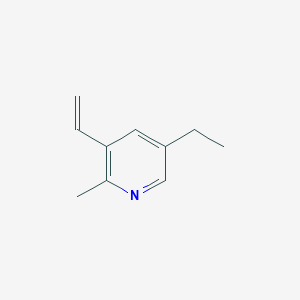
3-Ethenyl-5-ethyl-2-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethenyl-5-ethyl-2-methylpyridine is an organic compound with the molecular formula C10H13N It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-5-ethyl-2-methylpyridine can be achieved through several methods. One common approach involves the condensation of paraldehyde (a derivative of acetaldehyde) and ammonia. This reaction is typically carried out at high temperatures (200-300°C) and pressures (12-13 MPa) in the presence of a catalyst, such as ammonium acetate . The reaction proceeds as follows: [ 4 \text{CH}_3\text{CHO} + \text{NH}_3 \rightarrow (\text{C}_2\text{H}_5)(\text{CH}_3)\text{C}_5\text{H}_3\text{N} + 4 \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound typically involves the Chichibabin reaction, where aldehydes are condensed in the presence of ammonia. This method allows for efficient production of the compound with high yields .
Chemical Reactions Analysis
Types of Reactions
3-Ethenyl-5-ethyl-2-methylpyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Nitric acid is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium) is often used for reduction reactions.
Substitution: Various reagents, such as halogens or alkylating agents, can be used for substitution reactions.
Major Products
Oxidation: Nicotinic acid
Reduction: Reduced derivatives of the original compound
Substitution: Substituted pyridine derivatives
Scientific Research Applications
3-Ethenyl-5-ethyl-2-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of resins and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethenyl-5-ethyl-2-methylpyridine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-ethylpyridine: Another derivative of pyridine with similar structural features.
3-Ethyl-6-methylpyridine: A compound with a different substitution pattern on the pyridine ring.
Uniqueness
3-Ethenyl-5-ethyl-2-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of more complex molecules and materials .
Properties
CAS No. |
337957-83-2 |
|---|---|
Molecular Formula |
C10H13N |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
3-ethenyl-5-ethyl-2-methylpyridine |
InChI |
InChI=1S/C10H13N/c1-4-9-6-10(5-2)8(3)11-7-9/h5-7H,2,4H2,1,3H3 |
InChI Key |
BNCWGBYMIBMDOV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(N=C1)C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


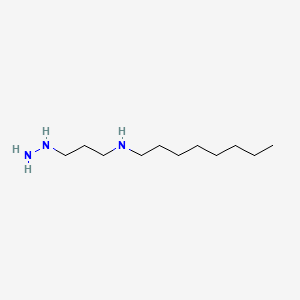
![3,5-Dibromo-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13954746.png)
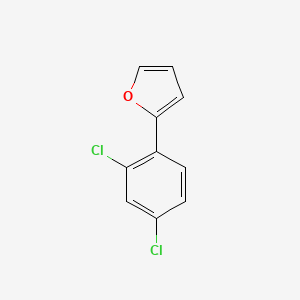
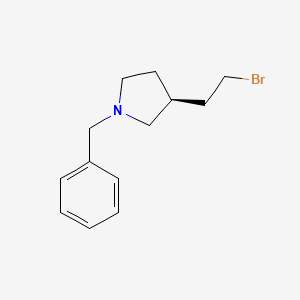


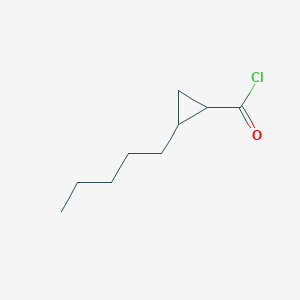
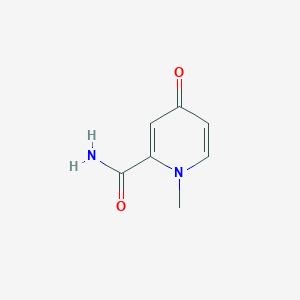
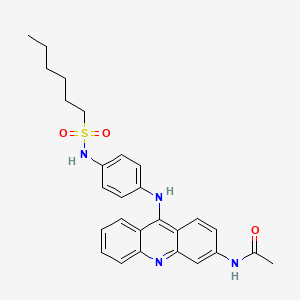
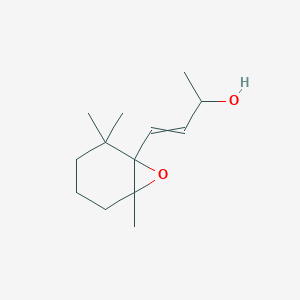
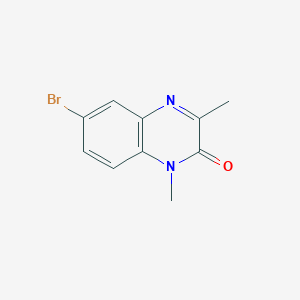
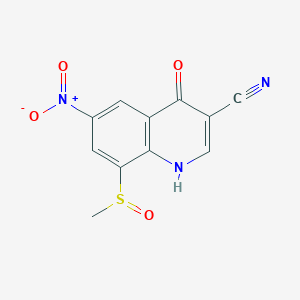
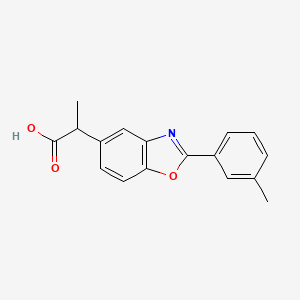
![(4R,4aR,5S,7aS,12bS)-9-methoxy-5-phenoxy-1,2,3,4,4a,5,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B13954831.png)
